REACTION_CXSMILES
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CO[C:3]1[CH:12]=[C:11]2[C:6]([C:7](=[O:13])[CH2:8][CH2:9][O:10]2)=[CH:5][CH:4]=1.[OH:14]C1C=C2C(C(=O)CCO2)=CC=1>>[OH:14][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:3]=1)[O:10][CH2:9][CH2:8][C:7]2=[O:13]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
COC1=CC=C2C(CCOC2=C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
OC1=CC=C2C(CCOC2=C1)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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|
Smiles
|
OC=1C=C2C(CCOC2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |